2,5-dichloro-N-(furan-2-ylmethyl)benzamide
Description
2,5-Dichloro-N-(furan-2-ylmethyl)benzamide is a halogenated aromatic amide derivative with a dichlorinated benzene ring (2,5-dichloro substitution) and a furan-2-ylmethyl group attached to the amide nitrogen.
Properties
IUPAC Name |
2,5-dichloro-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKZBQBCFDULCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351089 | |
| Record name | ST008682 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65861-77-0 | |
| Record name | ST008682 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,5-Dichlorobenzoyl chloride+Furan-2-ylmethanamine→2,5-Dichloro-N-(furan-2-ylmethyl)benzamide+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring in 2,5-dichloro-N-(furan-2-ylmethyl)benzamide is susceptible to oxidation, forming oxides under specific conditions. For example:
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Reagents : Potassium permanganate (KMnO₄) in acidic or basic media .
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Products : Furan-2,3-dione derivatives, depending on the oxidation state .
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Mechanism : Oxidation disrupts the aromaticity of the furan ring, leading to dihydroxylation or cleavage of the ring .
| Reaction Type | Reagent | Product | Source |
|---|---|---|---|
| Furan oxidation | KMnO₄ (acidic/basic) | Furan-2,3-dione derivatives |
Substitution Reactions
The dichloro substituents on the benzamide core enable nucleophilic aromatic substitution (NAS) under appropriate conditions:
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Reagents : Amines, thiols, or hydroxide ions in the presence of a base (e.g., NaOH).
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Products : Substituted benzamides (e.g., amino or thioether derivatives).
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Mechanism : The electron-withdrawing chlorine atoms activate the aromatic ring toward nucleophilic attack.
| Reaction Type | Reagent | Product | Source |
|---|---|---|---|
| Nucleophilic substitution | Amines/thiols + NaOH | Substituted benzamides |
Hydrolysis of the Amide Group
The benzamide’s amide bond can undergo hydrolysis under acidic or basic conditions:
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Reagents : HCl (acidic hydrolysis) or NaOH (basic hydrolysis).
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Products : Corresponding benzoic acid and furan-2-ylmethylamine.
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Mechanism : Acidic hydrolysis typically proceeds via a tetrahedral intermediate, while basic hydrolysis involves deprotonation and nucleophilic attack.
| Reaction Type | Reagent | Products | Source |
|---|---|---|---|
| Amide hydrolysis | HCl/NaOH | Benzoic acid + furan-2-ylmethylamine |
Electrophilic Aromatic Substitution
The furan ring’s reactivity allows for electrophilic substitution, though it is less reactive than benzene:
| Reaction Type | Reagent | Product | Source |
|---|---|---|---|
| Electrophilic substitution | HNO₃/Br₂ | Nitro/halogenated furan derivatives |
Coupling Reactions
While not directly applicable to the target compound, its synthesis often involves coupling reactions (e.g., Suzuki–Miyaura coupling) to introduce the furan-2-ylmethyl group . This highlights the compound’s potential for further functionalization via cross-coupling methods.
Comparison of Key Reactions
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of furan compounds exhibit significant antibacterial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. The incorporation of the furan ring in 2,5-dichloro-N-(furan-2-ylmethyl)benzamide may enhance its antibacterial efficacy due to the unique electronic properties conferred by the furan structure .
Anti-inflammatory Effects
Compounds with furan moieties have been reported to exhibit anti-inflammatory activities. The anti-inflammatory potential is crucial for developing treatments for chronic inflammatory diseases. The ability of 2,5-dichloro-N-(furan-2-ylmethyl)benzamide to modulate inflammatory pathways could be an area for future research .
Agrochemical Development
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Furan derivatives are known for their insecticidal properties, which can be harnessed in agricultural settings to protect crops from pests . Research into the synthesis of such compounds may lead to the development of more effective and environmentally friendly agricultural practices.
Case Studies
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(furan-2-ylmethyl)benzamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and furan functionalities. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare 2,5-dichloro-N-(furan-2-ylmethyl)benzamide with structurally related benzamide derivatives from the evidence:
Table 1: Structural and Functional Comparison of Dichlorobenzamide Derivatives
Key Observations:
A. Substitution Pattern on the Benzene Ring
- 2,5-Dichloro vs. 3,5-Dichloro: The 2,5-dichloro configuration (as in the target compound) creates a para-dichloro arrangement, which may enhance electron-withdrawing effects and influence molecular polarity compared to the meta-substituted 3,5-dichloro isomers (e.g., pronamide) . Pronamide’s 3,5-dichloro substitution is associated with herbicidal activity by inhibiting root growth in weeds .
B. N-Substituent Variations
- Furan-2-ylmethyl :
- The oxygen atom in the furan ring may enhance hydrogen-bonding capacity and solubility in polar solvents compared to alkyne or pyridine substituents. This could improve bioavailability in biological systems.
- 1,1-Dimethyl-2-propynyl (Pronamide) :
C. Crystallographic and Physicochemical Properties
- Pronamide and its analogs (e.g., 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide) crystallize in monoclinic systems (space group P2₁/c), with unit cell parameters optimized for stable packing . These structural features influence melting points and formulation stability in agrochemical products.
D. Environmental and Regulatory Considerations
- The 2,5-dichloro analog’s detection in plant waste (500 ppb) highlights the need for similar environmental monitoring .
Biological Activity
2,5-Dichloro-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to summarize the biological properties of this compound, including its antibacterial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of 2,5-dichloro-N-(furan-2-ylmethyl)benzamide can be represented as follows:
This compound features a dichlorobenzamide core with a furan moiety that contributes to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 2,5-dichloro-N-(furan-2-ylmethyl)benzamide. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings
- Activity Against Escherichia coli and Staphylococcus aureus : The compound exhibited significant inhibitory effects on the growth of these bacteria, with Minimum Inhibitory Concentrations (MICs) reported at levels comparable to established antibiotics like streptomycin and tetracycline .
- Broader Spectrum : It was found to be effective against multiple strains, outperforming traditional antibiotics in certain cases. For instance, it demonstrated superior activity against Pseudomonas fluorescens when compared to conventional treatments .
Anticancer Properties
The anticancer potential of 2,5-dichloro-N-(furan-2-ylmethyl)benzamide has also been explored. Studies indicate that the compound may induce apoptosis in cancer cell lines.
Case Studies
- Inhibition of Tumor Growth : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and proliferation rates .
- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of oxidative stress and subsequent activation of apoptotic pathways. The compound's ability to modulate cellular signaling pathways related to cancer progression has been documented .
Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, 2,5-dichloro-N-(furan-2-ylmethyl)benzamide has shown promise as an anti-inflammatory agent.
Experimental Evidence
- COX-2 Inhibition : Research has indicated that the compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Its potency was found to be comparable to that of well-known COX inhibitors like rofecoxib .
- Carrageenan-Induced Inflammation Model : In animal models, the administration of this compound significantly reduced paw edema induced by carrageenan, suggesting its potential for treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-dichloro-N-(furan-2-ylmethyl)benzamide, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via amidation of 2,5-dichlorobenzoyl chloride with furfurylamine. A protocol adapted from Zhang et al. (2021) suggests using N,N′-dimethylformamide (DMF) as a solvent at 60°C, with a reaction time of 4–6 hours . To improve yield, consider optimizing stoichiometric ratios (e.g., 1:1.2 benzoyl chloride to amine) and employing inert gas purging to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating high-purity product.
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this benzamide derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amide bond formation and substituent positions. Infrared (IR) spectroscopy can validate carbonyl (C=O) stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) . High-resolution mass spectrometry (HRMS) provides molecular ion confirmation. Thin-layer chromatography (TLC) with UV visualization is recommended for monitoring reaction progress and purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in the molecular conformation of 2,5-dichloro-N-(furan-2-ylmethyl)benzamide compared to computational models?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving structural ambiguities. Crystallize the compound using slow evaporation in a solvent system (e.g., dichloromethane/hexane). Data collection on a Rigaku Mercury2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL can reveal bond angles, torsion angles, and intermolecular interactions (e.g., Cl···π contacts) . Discrepancies between experimental and Density Functional Theory (DFT)-optimized structures may arise from crystal packing forces, requiring Hirshfeld surface analysis to assess non-covalent interactions .
Q. What strategies mitigate challenges in detecting weak hydrogen-bonding interactions in the crystal lattice using SHELXL?
- Methodological Answer : SHELXL refinement parameters (e.g., restraints for anisotropic displacement) should be adjusted to account for weak H-bonding (e.g., C–H···O interactions). Utilize the PLATON software to identify missed interactions and validate hydrogen-bond geometries. For low-resolution data, incorporate twin refinement (TWIN/BASF commands) to improve model accuracy .
Q. How does the electronic configuration of the furan substituent influence the compound’s bioactivity, and what in vitro assays are suitable for testing this?
- Methodological Answer : The furan ring’s electron-rich π-system may enhance binding to biological targets (e.g., enzymes or receptors). Use in vitro assays such as:
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., fungal cytochrome P450 monooxygenases) using fluorometric assays .
- Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria or fungal strains .
- Cytotoxicity : Assess via MTT assay on mammalian cell lines to evaluate selectivity .
Data Contradiction and Analytical Challenges
Q. How should researchers address conflicting NMR data between synthesized batches of 2,5-dichloro-N-(furan-2-ylmethyl)benzamide?
- Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or rotameric equilibria. Perform variable-temperature NMR (VT-NMR) to identify dynamic processes. Compare with computational NMR predictions (e.g., Gaussian GIAO method) to assign peaks accurately. Ensure deuterated solvent purity and calibrate spectrometer settings (e.g., ¹³C decoupling) .
Structural and Computational Analysis
Q. What computational methods are recommended for modeling the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to proteins. Molecular Dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Charge distribution analysis via Mulliken charges or Electrostatic Potential (ESP) maps (using Gaussian) highlights electrophilic/nucleophilic regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
